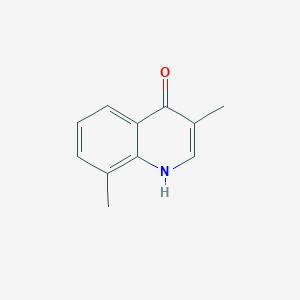
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile (DCQI) is a synthetic compound that has been studied extensively for its potential therapeutic applications. DCQI has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. DCQI has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Applications De Recherche Scientifique
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied extensively for its potential therapeutic applications. In particular, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied for its potential to treat other neurological disorders, such as epilepsy and autism.
Mécanisme D'action
The exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is still not fully understood. However, it is believed that 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-oxidant activity, which may help to reduce oxidative stress.
Biochemical and Physiological Effects
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess a wide range of biochemical and physiological effects. In particular, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been found to possess anti-oxidant activity, which may help to reduce oxidative stress. 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been found to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its relatively simple synthesis method. In addition, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments. For example, 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is a synthetic compound and therefore may not be as effective as natural compounds in certain applications. In addition, the exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is still not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are a number of potential future directions for 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile research. For example, further research could be done to better understand the exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile and to develop more effective methods of synthesis. Additionally, further research could be done to explore the potential therapeutic applications of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile, such as its potential to treat neurodegenerative diseases, cancer, and other neurological disorders. Finally, further research could be done to explore the potential of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile to be used in combination with other compounds to create novel therapeutic agents.
Propriétés
IUPAC Name |
3-(6,7-dichloroquinoxalin-2-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N4/c18-12-4-15-16(5-13(12)19)23-17(8-22-15)11-7-21-14-2-1-9(6-20)3-10(11)14/h1-5,7-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHKVSJXWVCCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)






